An In-Depth Technical Guide to 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one: Properties, Synthesis, and Reactivity
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(4-fluorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-fluoro-2,2-dimethylpropiophenone or 4'-fluoro-pivalophenone, is a fluorinated aromatic ketone of significant interest in medicinal and agricultural chemistry. Its structure, featuring a sterically demanding tert-butyl group and an electronically modified fluorophenyl ring, imparts unique chemical characteristics that make it a valuable synthetic intermediate. The presence of the fluorine atom at the para-position is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles by blocking a potential site of oxidative metabolism.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound, tailored for researchers and professionals in drug development and organic synthesis.
Physicochemical and Structural Properties
The core structure consists of a propan-1-one backbone, substituted at the C1 position with a 4-fluorophenyl group and at the C2 position with two methyl groups, forming a tert-butyl moiety.[2] This substitution pattern has profound implications for the molecule's properties. The bulky tert-butyl group adjacent to the carbonyl creates significant steric hindrance, influencing the ketone's reactivity. Furthermore, this group lacks α-hydrogens, meaning the molecule cannot undergo keto-enol tautomerism or reactions that proceed via an enol or enolate intermediate at this position.[2]
The electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, influencing the reactivity of both the carbonyl group and the aromatic ring.[2]
Table 1: Physicochemical Properties of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one | [2] |
| CAS Number | 64436-59-5 | [1] |
| Molecular Formula | C₁₁H₁₃FO | [2] |
| Molecular Weight | 180.22 g/mol | [2] |
| Appearance | Data not available in published literature. Expected to be a liquid or low-melting solid. | - |
| Boiling Point | Data not available in published literature. | - |
| Melting Point | Data not available in published literature. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Poor aqueous solubility is anticipated. | - |
Synthesis and Mechanistic Overview
The primary and most efficient route for the synthesis of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of fluorobenzene. This classic electrophilic aromatic substitution reaction involves the reaction of fluorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is the key reactive species.
Caption: Mechanism of Friedel-Crafts Acylation.
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Formation of the Acylium Ion: Pivaloyl chloride reacts with the Lewis acid catalyst, AlCl₃. The aluminum atom accepts a lone pair from the chlorine atom, forming a complex. This complex is unstable and cleaves to generate a resonance-stabilized acylium ion and the AlCl₄⁻ anion.[3]
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Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
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Re-aromatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst, along with forming HCl.[3] The final ketone product, being a Lewis base, forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[3]
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative, self-validating protocol for the synthesis of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one. Causality behind choices is noted in italics.
Materials:
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Fluorobenzene
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Pivaloyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (conc. and dilute)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. Anhydrous conditions are critical as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.
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Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM as the solvent. Cool the resulting suspension to 0 °C in an ice bath. DCM is a common solvent for Friedel-Crafts reactions as it is relatively inert. The reaction is exothermic, and initial cooling helps to control the rate.
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Reagent Addition: Add fluorobenzene (1.0 equivalent) to the DCM in the dropping funnel. Separately, add pivaloyl chloride (1.05 equivalents) to the AlCl₃ suspension. Then, add the fluorobenzene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C. Slow addition of the aromatic substrate to the acyl chloride-catalyst complex prevents side reactions and helps manage the exotherm.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Allowing the reaction to proceed at room temperature ensures completion. TLC is a crucial self-validating step to confirm the consumption of the limiting reagent (fluorobenzene).
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Workup - Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction, hydrolyzes the aluminum chloride-ketone complex, and dissolves the inorganic aluminum salts into the aqueous layer.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers. This ensures maximum recovery of the product from the aqueous phase.
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Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash helps to pre-dry the organic layer.
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Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one.
Spectroscopic Analysis and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple and highly characteristic.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~ 7.95 - 7.85 | dd | 2H | H-2, H-6 (ortho to C=O) | These protons are deshielded by the anisotropic effect of the carbonyl group. They will appear as a doublet of doublets due to coupling with both the adjacent aromatic protons (³JHH) and the fluorine atom (⁴JHF). |
| ~ 7.20 - 7.10 | t | 2H | H-3, H-5 (meta to C=O) | These protons are coupled to the adjacent ortho protons (³JHH) and the para fluorine atom (³JHF), resulting in a triplet-like pattern (often appearing as a doublet of doublets that overlaps to look like a triplet). |
| ~ 1.35 | s | 9H | -(C(CH₃)₃) | The nine protons of the tert-butyl group are chemically equivalent due to free rotation and have no adjacent protons to couple with, resulting in a sharp singlet. This signal is a key identifier for the pivaloyl moiety. |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide clear signals for each unique carbon environment.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |
| ~ 207 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region. |
| ~ 166 (d, ¹JCF ≈ 255 Hz) | C-4 (C-F) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded. |
| ~ 132 (d, ⁴JCF ≈ 3 Hz) | C-1 (ipso-C) | The ipso-carbon attached to the carbonyl group will show a small coupling to fluorine. |
| ~ 131 (d, ³JCF ≈ 9 Hz) | C-2, C-6 | Aromatic carbons ortho to the carbonyl group. |
| ~ 115 (d, ²JCF ≈ 22 Hz) | C-3, C-5 | Aromatic carbons meta to the carbonyl group, showing a characteristic two-bond coupling to fluorine. |
| ~ 44 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is dominated by the strong carbonyl stretch.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| ~ 1685 | C=O stretch | Strong | This is the most prominent peak in the spectrum, characteristic of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~ 1600, ~1500 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations. |
| ~ 1230 | C-F stretch | Strong | The carbon-fluorine bond stretch is typically strong and appears in this region of the fingerprint. |
| ~ 840 | C-H bend | Strong | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of aromatic ketones.
Table 5: Predicted Major Fragments in EI-Mass Spectrum
| m/z | Fragment Ion | Proposed Structure | Notes |
| 180 | [M]⁺ | [C₁₁H₁₃FO]⁺ | Molecular Ion |
| 123 | [M - C(CH₃)₃]⁺ | [FC₆H₄CO]⁺ | Loss of the tert-butyl radical via alpha-cleavage. This is expected to be a very prominent peak. |
| 95 | [FC₆H₄]⁺ | [C₆H₄F]⁺ | Loss of the carbonyl group (CO) from the m/z 123 fragment. |
| 57 | [C(CH₃)₃]⁺ | [(CH₃)₃C]⁺ | Formation of the stable tert-butyl cation. This is also expected to be a major peak. |
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is dominated by the carbonyl group and the activated aromatic ring.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack, though its reactivity is tempered by the steric bulk of the adjacent tert-butyl group.
Carbonyl Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-fluorophenyl)-2,2-dimethylpropan-1-ol. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical targets. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is a suitable reagent for this reduction.
Caption: Workflow for Carbonyl Reduction.
Representative Protocol for Reduction: A protocol analogous to the reduction of similar ketones can be employed.[4]
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Dissolve 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one (1.0 equiv) in ethanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise, controlling any effervescence.
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After the addition, remove the ice bath and stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the slow addition of dilute HCl until the solution is acidic.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which can be further purified if necessary.
Reactions at the Aromatic Ring
The fluorophenyl ring can undergo further electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, but since the para position is blocked, substitution is directed to the ortho positions (C-3 and C-5). However, fluorine is also a deactivating group, so forcing conditions may be required compared to benzene.
Applications in Research and Development
1-(4-fluorophenyl)-2,2-dimethylpropan-1-one serves primarily as a building block for more complex molecules.[1]
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Pharmaceutical Intermediates: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic agents. The 4-fluorophenyl moiety is a common feature in many modern drugs.[1]
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Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the fluorophenyl group can enhance biological activity and selectivity.[1]
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Research Chemical: It serves as a starting material for creating diverse ketone-based compounds for screening in drug discovery programs. Studies on related fluorophenyl compounds suggest potential for derivatives to exhibit a wide range of biological activities, including anticancer and enzyme inhibition properties.[2]
Conclusion
1-(4-fluorophenyl)-2,2-dimethylpropan-1-one is a strategically important synthetic intermediate. Its unique combination of steric hindrance from the tert-butyl group and electronic modulation from the fluorine atom provides a stable and versatile scaffold. A thorough understanding of its synthesis via Friedel-Crafts acylation, its characteristic spectroscopic signature, and its principal reactions—notably the reduction of its carbonyl group—is essential for chemists aiming to leverage this compound in the synthesis of novel, high-value molecules for the pharmaceutical and agrochemical industries.
References
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My Skin Recipes. 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-one. [Link]
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Zhang, L., et al. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. Chinese Journal of Structural Chemistry, 33(2), 223-227. [Link]
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Li, Q., et al. (2010). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]
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Paveliev, S. A., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
